Chlorin p6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

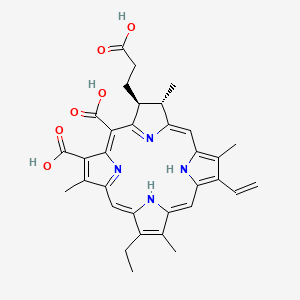

Chlorin p6, also known as this compound, is a useful research compound. Its molecular formula is C33H34N4O6 and its molecular weight is 582.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy

1. Cancer Treatment

Chlorin p6 has been extensively studied for its efficacy in PDT for cancer. It operates by generating reactive oxygen species upon light activation, which can induce cell death in tumor cells. Research indicates that this compound exhibits high phototoxicity against various cancer cell lines, including melanoma and glioma. For instance, a study demonstrated that lysyl this compound was 10-100 times more phototoxic than Photofrin II, a commonly used photosensitizer, indicating its potential as a superior alternative in PDT applications .

2. Mechanism of Action

The mechanism behind the effectiveness of this compound involves its localization within cellular organelles such as mitochondria and nuclei. Upon irradiation with specific wavelengths of light (e.g., 698 nm), it produces singlet oxygen through a type II photochemical reaction, leading to apoptosis and necrosis in targeted cells . The expression levels of genes related to cell growth and apoptosis are also affected, enhancing its therapeutic potential .

3. Comparative Studies

this compound has been compared with other photosensitizers like Verteporfin. Studies reveal that this compound derivatives exhibit lower toxicity and higher efficacy in inducing tumor cell death. For example, this compound-based amino acid derivatives have shown promising results in vivo, outperforming Verteporfin in terms of antitumor activity against B16-F10 melanoma tumors in mice .

Other Therapeutic Applications

1. Treatment of Benign Vascular Diseases

Beyond oncology, this compound is being explored for treating benign vascular diseases such as senile macular degeneration and condyloma acuminatum. Its ability to selectively target abnormal blood vessels makes it a candidate for non-malignant conditions where traditional therapies may be less effective .

2. Antimicrobial Properties

Recent studies have indicated that this compound may possess antimicrobial properties, making it useful for treating infections. The photosensitizer can disrupt microbial membranes upon light activation, leading to cell death .

Case Studies

Eigenschaften

CAS-Nummer |

22006-68-4 |

|---|---|

Molekularformel |

C33H34N4O6 |

Molekulargewicht |

582.6 g/mol |

IUPAC-Name |

(17S,18S)-18-(2-carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2,20-dicarboxylic acid |

InChI |

InChI=1S/C33H34N4O6/c1-7-18-14(3)21-11-23-16(5)20(9-10-27(38)39)30(36-23)29(33(42)43)31-28(32(40)41)17(6)24(37-31)13-26-19(8-2)15(4)22(35-26)12-25(18)34-21/h7,11-13,16,20,34-35H,1,8-10H2,2-6H3,(H,38,39)(H,40,41)(H,42,43)/t16-,20-/m0/s1 |

InChI-Schlüssel |

URDZXTPAPNZDNO-JXFKEZNVSA-N |

SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C |

Isomerische SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C |

Kanonische SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C |

Synonyme |

chlorin p6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.